REACTION_CXSMILES
|
CO[C:3]1[CH:8]=[CH:7][C:6]([CH2:9]CCN)=[CH:5][CH:4]=1.C1(C[CH2:20][CH2:21][NH2:22])CCCCC1.[O:23]1CCOCC1>>[CH:6]1([CH2:9][O:23][CH2:20][CH2:21][NH2:22])[CH2:5][CH2:4][CH2:3][CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CCCN
|
Name
|
Ru Al2O3
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CCCN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
WASH
|
Details
|
Preparative HPLC of the crude product by elution with 10% (10% concd NH4OH in MeOH)
|
Type
|
CUSTOM
|
Details
|
CH2Cl2 furnished
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)COCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |